molecular formula C7H5NO5 B045951 5-Nitrosalicylic acid CAS No. 96-97-9

5-Nitrosalicylic acid

Cat. No. B045951
CAS RN: 96-97-9
M. Wt: 183.12 g/mol
InChI Key: PPDRLQLKHRZIJC-UHFFFAOYSA-N
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Patent
US06855833B2

Procedure details

To a BH3.THF solution (110 mL, 1M, 110 mmoles) was added dropwise a solution of 5-nitro-salicylic acid (10.0 g, 54.6 mmoles) in 930 mL THF. After a few milliliters, the reaction mixture was cooled with ice to maintain a temperature of about 15° C. The clear brown solution was warmed to room temperature and stirred for an additional 7 hours. During this time a precipitate formed. BH3.THF (20 ml, 20 mmoles) was added and stirring was continued overnight. The mixture was cooled to 5° C. and carefully hydrolyzed with 1 M HCl (100 mL). Methyl tert-butyl ether (MTBE) (100 mL) was added, the phases were separated and the aqueous layer was extracted with MTBE (2×70 mL). The combined organic layers were dried over MgSO4 (10 g), filtered and evaporated to give 10.5 g of a pale ochre solid. This solid was recrystallized from 65 mL toluene to give 7.033 g (76%) of 2-hydroxymethyl-4-nitrophenol as a pale ochre solid.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
930 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.C1COCC1.[N+:7]([C:10]1[CH:18]=[C:14]([C:15](O)=[O:16])[C:13]([OH:19])=[CH:12][CH:11]=1)([O-:9])=[O:8].Cl.C(OC)(C)(C)C>C1COCC1>[OH:16][CH2:15][C:14]1[CH:18]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=[CH:12][C:13]=1[OH:19] |f:0.1|

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
930 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a few milliliters, the reaction mixture was cooled with ice
TEMPERATURE
Type
TEMPERATURE
Details
The clear brown solution was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
During this time a precipitate formed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MTBE (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 (10 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 10.5 g of a pale ochre solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from 65 mL toluene

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 7.033 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.